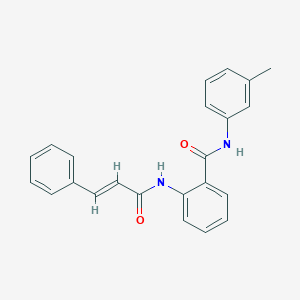![molecular formula C24H29NO6 B4000096 phenyl{4-[4-(1-piperidinyl)butoxy]phenyl}methanone oxalate](/img/structure/B4000096.png)
phenyl{4-[4-(1-piperidinyl)butoxy]phenyl}methanone oxalate
Descripción general
Descripción
Phenyl{4-[4-(1-piperidinyl)butoxy]phenyl}methanone oxalate is a useful research compound. Its molecular formula is C24H29NO6 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.19948764 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
One area of research involves the synthesis and structural analysis of related compounds. For example, a study on the thermal, optical, etching, structural studies, and theoretical calculations of [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime provides insights into the synthesis techniques and structural characteristics of similar compounds. The research highlights the importance of spectroscopic techniques, single crystal X-ray diffraction studies, and density functional theory calculations in understanding the physical and chemical properties of these compounds (Karthik et al., 2021).
Antitubercular Activities
The synthesis and optimization of antitubercular activities in a series of 4-(aryloxy)phenyl cyclopropyl methanols, including compounds similar to phenyl{4-[4-(1-piperidinyl)butoxy]phenyl}methanone oxalate, have been explored. These studies demonstrate significant minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis, showcasing the potential of these compounds in the development of new antitubercular agents (Bisht et al., 2010).
Anticancer Potential
The exploration of (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone and its derivatives for anticancer potential is another significant area of research. These studies involve investigating the mechanisms underlying cytotoxicity, cell cycle arrest, apoptosis induction, and the impact on tubulin polymerization. Such research underscores the promise of this compound derivatives in cancer therapy (Magalhães et al., 2013).
Antioxidant Properties
Research on the synthesis and antioxidant properties of derivatives of this compound, such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its bromine derivatives, has been conducted. These studies reveal the effective antioxidant power of synthesized compounds, with potential implications for developing new antioxidant agents (Çetinkaya et al., 2012).
Mechanistic Studies and Receptor-Based Applications
Mechanistic studies and receptor-based applications of related compounds, such as the CCR5 receptor-based mechanism of action of 873140, a potent allosteric noncompetitive HIV entry inhibitor, provide insights into the potential pharmacological applications of this compound in targeting specific receptors for therapeutic purposes (Watson et al., 2005).
Propiedades
IUPAC Name |
oxalic acid;phenyl-[4-(4-piperidin-1-ylbutoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2.C2H2O4/c24-22(19-9-3-1-4-10-19)20-11-13-21(14-12-20)25-18-8-7-17-23-15-5-2-6-16-23;3-1(4)2(5)6/h1,3-4,9-14H,2,5-8,15-18H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBNJAADWCEBDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


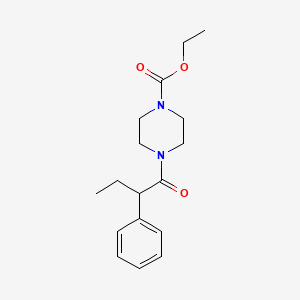
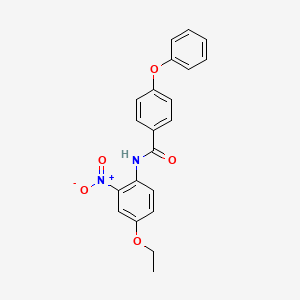
![N'-[2-[2-(4-methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4000027.png)
![N-[2-(2-bromo-4-methylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B4000034.png)
![N-[2-(4-butan-2-ylphenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4000042.png)
![Diethyl 2-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]propanedioate](/img/structure/B4000052.png)
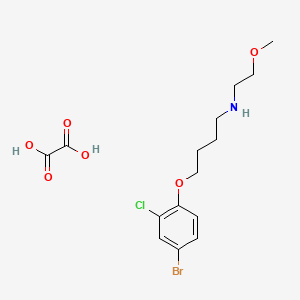
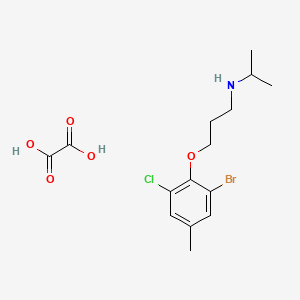
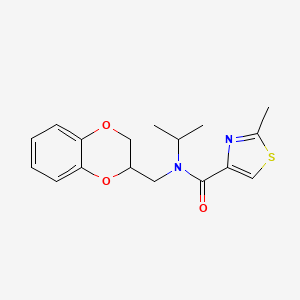
![1-[2-[2-(4-Methoxy-2-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperidine;oxalic acid](/img/structure/B4000080.png)
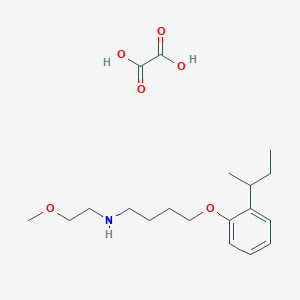
![N-[2-(4-bromo-2-chlorophenoxy)ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4000109.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-2-{[(4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4000117.png)
